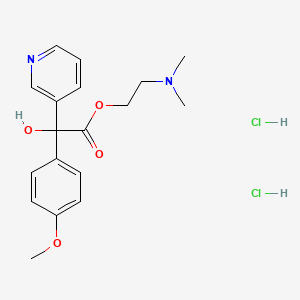
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- React pyridineglycolic acid with p-methoxyphenyl bromide in the presence of a base to form the alpha-(p-methoxyphenyl) derivative.
- Reaction conditions: Reflux in the presence of a base such as potassium carbonate.
Step 3: Esterification and Conversion to Dihydrochloride Salt
- React the alpha-(p-methoxyphenyl) derivative with 2-(dimethylamino)ethyl alcohol in the presence of an esterification catalyst to form the ester.
- Convert the ester to the dihydrochloride salt by reacting with hydrochloric acid.
- Reaction conditions: Reflux in the presence of an esterification catalyst such as sulfuric acid, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the p-methoxyphenyl group. The final step involves the esterification of the compound with 2-(dimethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
-
Step 1: Preparation of Pyridineglycolic Acid Derivative
- React pyridine-3-carboxylic acid with glycolic acid under acidic conditions to form pyridineglycolic acid.
- Reaction conditions: Reflux in the presence of a strong acid catalyst.
化学反応の分析
Types of Reactions
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or esters.
科学的研究の応用
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylaminoethyl ester group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
類似化合物との比較
Similar Compounds
- Pyridine-3-carboxylic acid derivatives
- p-Methoxyphenyl esters
- Dimethylaminoethyl esters
Uniqueness
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its reactivity and binding affinity, while the p-methoxyphenyl group contributes to its stability and solubility. The dimethylaminoethyl ester group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.
特性
CAS番号 |
22907-25-1 |
|---|---|
分子式 |
C18H24Cl2N2O4 |
分子量 |
403.3 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C18H22N2O4.2ClH/c1-20(2)11-12-24-17(21)18(22,15-5-4-10-19-13-15)14-6-8-16(23-3)9-7-14;;/h4-10,13,22H,11-12H2,1-3H3;2*1H |
InChIキー |
DESCQALVDQIPOW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CN=CC=C2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
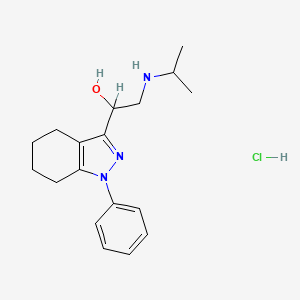
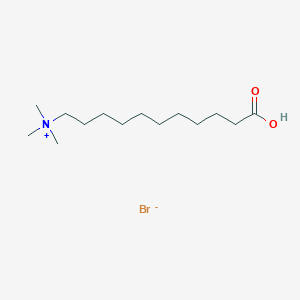
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
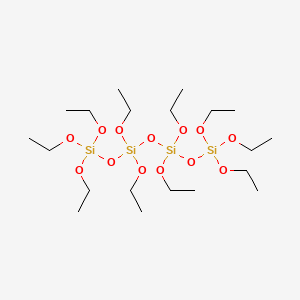
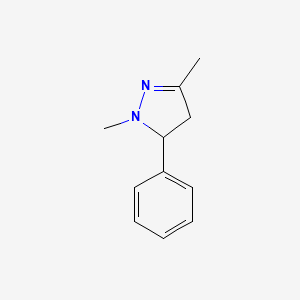
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
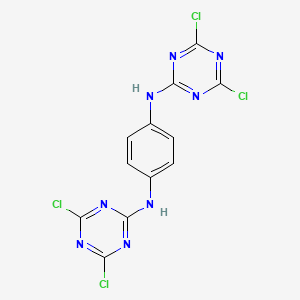
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
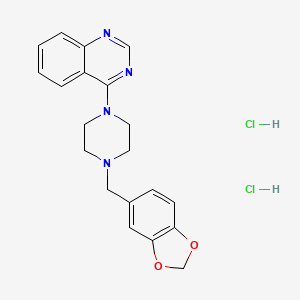
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
